Cas no 1512720-21-6 (4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid)

4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid
- AQIBWLMLCRKEKK-UHFFFAOYSA-N
- 1512720-21-6
- EN300-23619073
-
- インチ: 1S/C8H13F2NO2/c1-11-4-2-8(3-5-11,6(9)10)7(12)13/h6H,2-5H2,1H3,(H,12,13)
- InChIKey: AQIBWLMLCRKEKK-UHFFFAOYSA-N
- ほほえんだ: FC(C1(C(=O)O)CCN(C)CC1)F
計算された属性
- せいみつぶんしりょう: 193.09143498g/mol
- どういたいしつりょう: 193.09143498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 40.5Ų
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23619073-2.5g |
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid |
1512720-21-6 | 95% | 2.5g |
$2464.0 | 2024-06-19 | |
Enamine | EN300-23619073-10.0g |
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid |
1512720-21-6 | 95% | 10.0g |
$5405.0 | 2024-06-19 | |
Enamine | EN300-23619073-1g |
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid |
1512720-21-6 | 1g |
$1256.0 | 2023-09-15 | ||
Enamine | EN300-23619073-5g |
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid |
1512720-21-6 | 5g |
$3645.0 | 2023-09-15 | ||
Enamine | EN300-23619073-1.0g |
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid |
1512720-21-6 | 95% | 1.0g |
$1256.0 | 2024-06-19 | |
Enamine | EN300-23619073-0.05g |
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid |
1512720-21-6 | 95% | 0.05g |
$1056.0 | 2024-06-19 | |
Enamine | EN300-23619073-0.25g |
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid |
1512720-21-6 | 95% | 0.25g |
$1156.0 | 2024-06-19 | |
Enamine | EN300-23619073-0.5g |
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid |
1512720-21-6 | 95% | 0.5g |
$1207.0 | 2024-06-19 | |
Enamine | EN300-23619073-5.0g |
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid |
1512720-21-6 | 95% | 5.0g |
$3645.0 | 2024-06-19 | |
Enamine | EN300-23619073-0.1g |
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid |
1512720-21-6 | 95% | 0.1g |
$1106.0 | 2024-06-19 |
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid 関連文献
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acidに関する追加情報
Professional Introduction to 4-(difluoromethyl)-1-methylpiperidine-4-carboxylic Acid (CAS No. 1512720-21-6)
4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid, identified by the chemical compound code CAS No. 1512720-21-6, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a difluoromethyl group and a carboxylic acid moiety, contribute to its unique chemical properties and potential applications in medicinal chemistry.
The difluoromethyl substituent is a key functional group that enhances the metabolic stability and lipophilicity of molecules, making it highly valuable in the design of bioactive compounds. This group is frequently incorporated into drug candidates to improve pharmacokinetic profiles, such as increasing half-life and reducing susceptibility to enzymatic degradation. The carboxylic acid functionality, on the other hand, provides opportunities for further chemical modifications, including esterification or amidation, which can be crucial for optimizing solubility, bioavailability, and target specificity.
In recent years, there has been growing interest in the development of novel piperidine derivatives due to their broad spectrum of biological activities. Piperidine-based compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. The specific arrangement of atoms in 4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid positions it as a versatile building block for synthesizing more complex pharmacophores.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and dysregulation of kinase activity is often associated with diseases such as cancer. By incorporating the difluoromethyl group into a piperidine scaffold, researchers can design molecules that exhibit high selectivity and potency against specific kinases. For instance, studies have demonstrated that difluoromethyl-substituted piperidines can act as effective inhibitors of tyrosine kinases, which are overexpressed in many cancer cell lines.
The carboxylic acid moiety in 4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid also offers opportunities for further derivatization to create prodrugs or conjugates with targeting ligands. Prodrug strategies can enhance drug delivery by improving solubility or stability before metabolic activation at the site of action. Additionally, conjugation with biomolecules such as antibodies or peptides can enable targeted therapy, reducing side effects and improving therapeutic efficacy.
Recent advances in computational chemistry have further accelerated the discovery and optimization of piperidine-based compounds like 4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid. Molecular modeling techniques allow researchers to predict binding affinities, assess metabolic stability, and identify potential lead compounds with high accuracy. These computational tools have been instrumental in guiding synthetic efforts and reducing the time required for drug development.
The synthesis of 4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include nucleophilic substitution reactions to introduce the difluoromethyl group followed by functional group transformations to achieve the desired carboxylic acid moiety. The use of advanced catalytic systems has improved the efficiency and sustainability of these synthetic routes, making it feasible to produce this compound on a larger scale.
In conclusion, 4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid (CAS No. 1512720-21-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutic agents. As our understanding of biological targets continues to expand and synthetic methodologies evolve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
1512720-21-6 (4-(difluoromethyl)-1-methylpiperidine-4-carboxylic acid) 関連製品
- 443144-25-0(3-Cyano-1H-indole-7-carboxylic Acid)
- 58629-13-3(3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one)
- 1798008-25-9(3’-(2-Fluorophenyl) Ezetimibe)
- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 98594-42-4(Ethyl 2,6-diaminoisonicotinate)
- 2229687-53-8(5-(4-fluorophenyl)-2-methoxypent-4-enoic acid)
- 1249998-02-4(N-(2-phenylethyl)cyclobutanamine)
- 1396791-38-0(N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2228946-73-2(3-(1-azido-2-hydroxyethyl)benzonitrile)
- 1787882-65-8(6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,3-dihydropyridazin-3-one)




